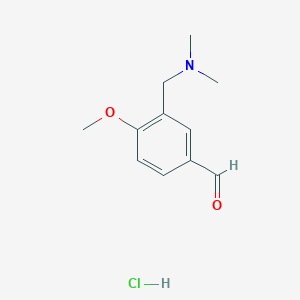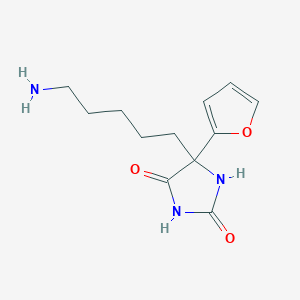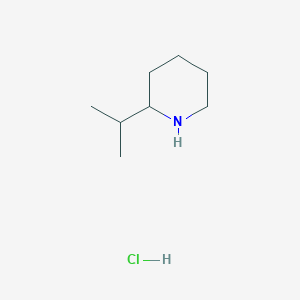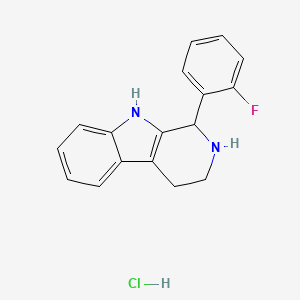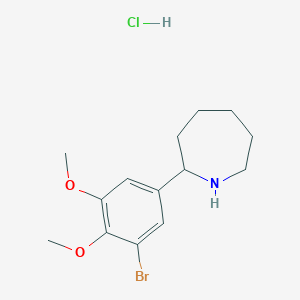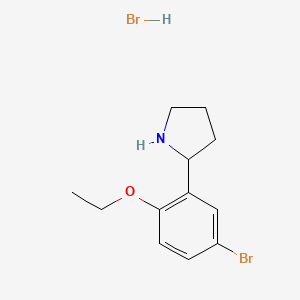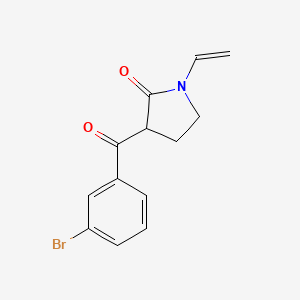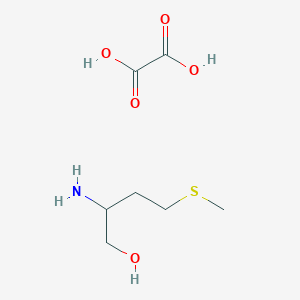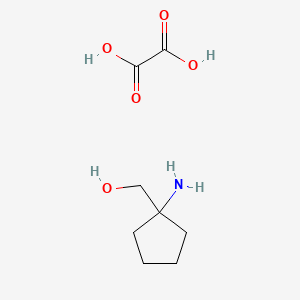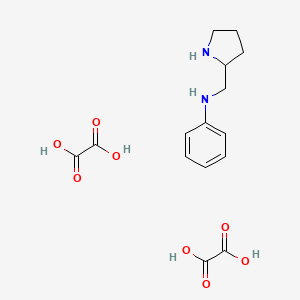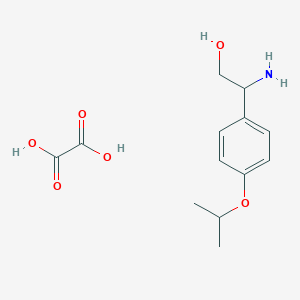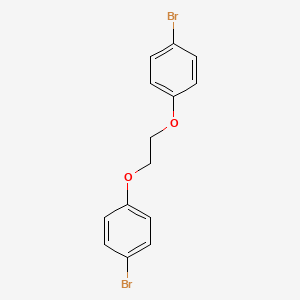
1,2-双(4-溴苯氧基)乙烷
描述
1,2-Bis(4-bromophenoxy)ethane:
科学研究应用
1,2-Bis(4-bromophenoxy)ethane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various brominated compounds, which are important in pharmaceuticals, agrochemicals, and materials science[][1].
Flame Retardants: The compound is used in the preparation of brominated flame retardants, which are added to polymers to enhance their fire resistance[][1].
Environmental Studies: Researchers study the environmental fate and behavior of brominated compounds, including their degradation pathways and potential impacts on ecosystems[][1].
作用机制
Target of Action
1,2-Bis(4-bromophenoxy)ethane is a chemical compound that is often used as an intermediate in organic synthesis It is known to interact with various molecules during the synthesis of other compounds .
Mode of Action
It is used as an intermediate in organic synthesis, suggesting that it likely undergoes reactions with other compounds to form new products .
Biochemical Pathways
It is known that the compound can undergo various chemical reactions, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
Given its use in organic synthesis, it is likely that these properties would be influenced by the specific conditions of the reaction, such as the presence of other compounds and the reaction environment .
Result of Action
As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-bromophenoxy)ethane is typically synthesized through the reaction of ethylene glycol diphenyl ether with bromine in the presence of a suitable catalyst . The reaction proceeds as follows:
Step 1: Ethylene glycol diphenyl ether is dissolved in an organic solvent such as chloroform.
Step 2: Bromine is slowly added to the solution while maintaining the temperature at around 0-5°C.
Step 3: The reaction mixture is stirred for several hours until the reaction is complete.
Step 4: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the production of 1,2-Bis(4-bromophenoxy)ethane involves similar steps but on a larger scale. The reaction is typically carried out in a reactor equipped with temperature control and efficient stirring. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 1,2-Bis(4-bromophenoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenoxyethane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products:
Substitution Reactions: Products include substituted phenoxyethane derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include phenoxyethane derivatives with reduced bromine content.
相似化合物的比较
1,2-Bis(2,4,6-tribromophenoxy)ethane: This compound is a brominated flame retardant with similar applications but higher bromine content.
1,2-Bis(4-chlorophenoxy)ethane: This compound has chlorine atoms instead of bromine, leading to different reactivity and applications.
1,2-Bis(4-fluorophenoxy)ethane: This compound has fluorine atoms, which significantly alter its chemical properties and reactivity compared to the brominated derivative.
Uniqueness: 1,2-Bis(4-bromophenoxy)ethane is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
1-bromo-4-[2-(4-bromophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANDKBOZYRTMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555413 | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36506-46-4 | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


